3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound with the CAS No. 1904238-47-61. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as 3-(4-chloro-3-methylphenyl)propanoic acid3 and 1,3-Bis(carboxymethyl)imidazolium chloride4 have been synthesized and their methods could potentially be adapted for the synthesis of the target compound.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, the structure can be deduced from its IUPAC name and potentially confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its structure, it may undergo reactions typical of azetidines, oxazolidines, and diones. Further research would be needed to confirm this.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, related compounds such as 3-(4-chloro-3-methylphenyl)propanoic acid have been characterized3. The target compound would likely have similar properties, including a solid physical form3.Scientific Research Applications
Agricultural Fungicides
Oxazolidinones, such as Famoxadone, demonstrate excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. Famoxadone is a new class of agricultural fungicide commercialized for its effectiveness against Ascomycete, Basidiomycete, and Oomycete classes of plant pathogens (Sternberg et al., 2001).
Improved Glucose Tolerance
Some oxazolidinediones have been identified to improve glucose tolerance in rats without inducing hypoglycemia below the normal fasting glycemia levels. This suggests their potential utility in managing blood sugar levels and treating conditions related to glucose tolerance (Schnur & Morville, 1986).
Synthesis of β-Amino-α-Chlorocarbonyl Compounds
Oxazolidinone ring systems are used in the synthesis of β-amino-α-chlorocarbonyl compounds. These compounds are intermediates in the production of various chemical entities, showcasing the utility of oxazolidinones in synthetic organic chemistry (Kim et al., 2006).
Potential Antimicrobial Agents
Oxazolidinone derivatives have been explored for their antimicrobial properties. Synthesis of novel oxazolidinones has been aimed at creating effective agents against bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Devi et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for this compound are not specified in the search results. Its potential applications would depend on its properties and the results of further research.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUQHDFERTXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione |
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